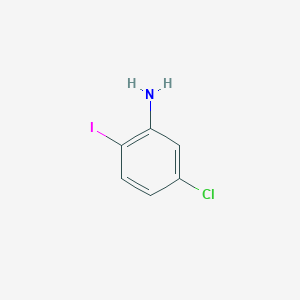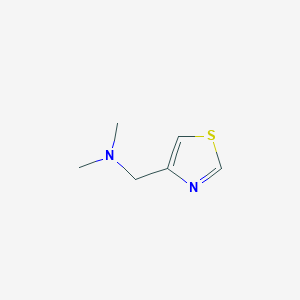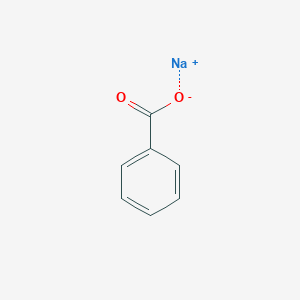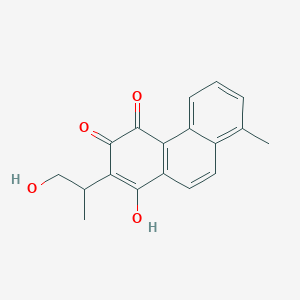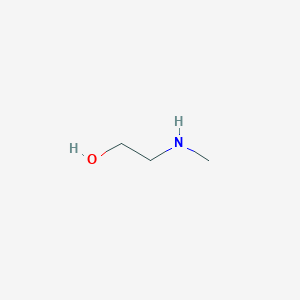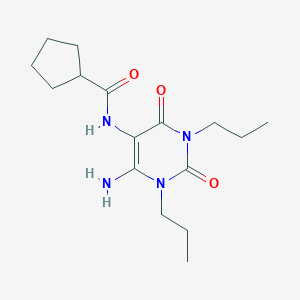![molecular formula C7H8NNaO3 B044072 (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt CAS No. 117858-73-8](/img/structure/B44072.png)
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as cefoxitin, which is a second-generation cephalosporin antibiotic. Cefoxitin is widely used in the treatment of bacterial infections, including respiratory tract, urinary tract, and skin infections.2.0]heptane-2-carboxylic acid sodium salt.
Mecanismo De Acción
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the penicillin-binding proteins (PBPs) present in the bacterial cell wall, thereby preventing the cross-linking of peptidoglycan strands. This results in the weakening of the bacterial cell wall, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt has been found to have a low toxicity profile and is generally well-tolerated by patients. However, it may cause some side effects, including nausea, vomiting, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt in lab experiments include its broad-spectrum activity against bacterial infections, its low toxicity profile, and its availability in various formulations. However, its limitations include the development of bacterial resistance and the potential for cross-reactivity with other antibiotics.
Direcciones Futuras
The future directions for (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt include the development of new formulations and delivery methods to enhance its efficacy and reduce its side effects. In addition, further research is needed to understand its mechanism of action and to identify new targets for its use in cancer treatment and as a diagnostic tool for bacterial infections. Furthermore, the development of combination therapies involving (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt and other antibiotics may help to overcome the issue of bacterial resistance.
Métodos De Síntesis
The synthesis of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt involves the reaction of 7-aminocephalosporanic acid with 2-oxo-5-phenyl-1,3-oxazolidine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt has been extensively studied for its potential applications in various fields. It has been found to be effective against a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. In addition, it has also been investigated for its potential use in cancer treatment and as a diagnostic tool for bacterial infections.
Propiedades
Número CAS |
117858-73-8 |
|---|---|
Nombre del producto |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt |
Fórmula molecular |
C7H8NNaO3 |
Peso molecular |
177.13 g/mol |
Nombre IUPAC |
sodium;(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5+;/m1./s1 |
Clave InChI |
QUSUNINJKBHEKM-JBUOLDKXSA-M |
SMILES isomérico |
C1C[C@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+] |
SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
SMILES canónico |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Sinónimos |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
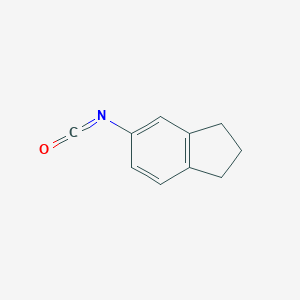
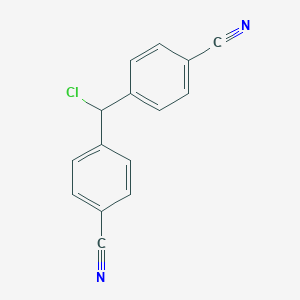
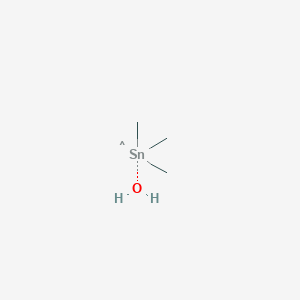
![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)
